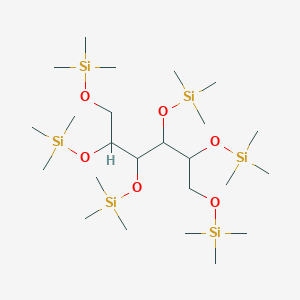

L-Sorbitol TMS

Description

Properties

IUPAC Name |

trimethyl-[1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yloxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBJDBWAPKNPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H62O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333851 | |

| Record name | L-Sorbitol TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14317-07-8 | |

| Record name | L-Sorbitol TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Volatility Imperative for Polyol Analysis

An In-Depth Technical Guide to the Chemical Properties of L-Sorbitol TMS

L-Sorbitol, a hexahydric sugar alcohol (polyol), is a cornerstone ingredient in the pharmaceutical, food, and cosmetic industries, valued for its roles as a sweetener, humectant, and stabilizer.[1][2][3][4] However, its chemical nature—high polarity, low volatility, and thermal lability—presents significant challenges for its precise quantification and characterization using the gold-standard analytical technique of gas chromatography (GC).[5] To overcome this analytical hurdle, a chemical derivatization step is essential.

This guide focuses on the trimethylsilyl (TMS) ether derivative of L-Sorbitol, specifically the fully derivatized hexakis(trimethylsilyl) ether of L-sorbitol. The process of silylation replaces the active hydrogen atoms in sorbitol's hydroxyl (-OH) groups with non-polar trimethylsilyl (-Si(CH₃)₃) groups.[5] This transformation dramatically reduces the molecule's boiling point and increases its thermal stability, rendering it amenable to GC separation and subsequent mass spectrometry (MS) analysis.[6] Understanding the chemical properties of this compound is paramount for developing robust analytical methods for quality control, metabolic research, and formulation development.

Molecular and Physicochemical Properties

The derivatization of L-Sorbitol with six TMS groups results in a new chemical entity with distinct properties. The fundamental identity of this compound is summarized below.

| Property | Value | Source |

| Chemical Name | L-Glucitol, 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)- | IUPAC Nomenclature |

| Synonyms | L-Sorbitol, 6TMS derivative; Sorbitol, hexakis-TMS | [7][8] |

| Molecular Formula | C₂₄H₆₂O₆Si₆ | [7][8] |

| Molecular Weight | 615.2585 g/mol | [7][8] |

| IUPAC Standard InChIKey | USBJDBWAPKNPCK-NEWJYFPISA-N | [7][8] |

| Physical State | Typically prepared in solution for GC analysis | Inferred from protocols |

| Volatility | High; suitable for gas chromatography | [5][6] |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, pyridine) | [9] |

The Silylation Reaction: Mechanism and Methodologies

The conversion of L-Sorbitol to its TMS derivative is a nucleophilic substitution reaction. The oxygen of the hydroxyl group acts as a nucleophile, attacking the silicon atom of the silylating agent. A catalyst or a component of the reagent mixture then abstracts the hydroxyl proton to complete the reaction.

Causality of Reagent Choice

The choice of silylating agent is critical and depends on the sample matrix and desired reaction conditions.

-

HMDS/TMCS in Pyridine: The classic and highly effective method developed by Sweeley et al. uses hexamethyldisilazane (HMDS) as the primary silylating agent and trimethylchlorosilane (TMCS) as a catalyst.[5] Pyridine serves as a solvent and an acid scavenger, neutralizing the HCl produced from TMCS, which drives the reaction to completion.[5]

-

BSTFA: N,O-bis(trimethylsilyl)trifluoroacetamide is a more powerful silylating agent.[10][11] Its byproducts (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide) are volatile, which is advantageous for clean chromatography.[11]

-

TMSI: N-trimethylsilylimidazole is one of the strongest silylating agents, capable of derivatizing even hindered hydroxyl groups and tolerating small amounts of water, which can be beneficial when analyzing syrups or biological extracts.[5][12]

The reaction is typically carried out at elevated temperatures (e.g., 60-80°C) to ensure complete derivatization within a reasonable timeframe (15-60 minutes).[11] Incomplete silylation is a major source of analytical error, leading to multiple peaks for a single analyte and inaccurate quantification.

Chromatographic and Spectroscopic Properties

The primary utility of this compound lies in its behavior during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a powerful technique for separating and identifying volatile compounds.[6]

Gas Chromatography (GC) Behavior

As a fully silylated, non-polar molecule, this compound exhibits excellent chromatographic properties on common non-polar GC columns, such as those with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS).[11]

-

Retention Time: The retention time is highly reproducible under constant analytical conditions (temperature program, carrier gas flow rate). It serves as a primary identifier when compared against an authentic standard.

-

Peak Shape: Complete derivatization yields sharp, symmetrical peaks, which are essential for accurate integration and quantification. Tailing peaks can indicate incomplete silylation or active sites within the GC system.

-

Internal Standardization: For accurate quantification, an internal standard (IS) is crucial. The IS should be a structurally similar compound that is not present in the sample. Silylated xylitol or salicin are commonly used for carbohydrate analysis.[9][11]

Mass Spectrometry (MS) Fragmentation

Under electron ionization (EI) at 70 eV, this compound undergoes predictable fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 615 is typically absent or of very low intensity in the EI spectrum of silylated alditols.[13]

-

M-15 Peak: A characteristic peak at m/z 600, corresponding to the loss of a methyl radical (-CH₃) from one of the TMS groups ([M-15]⁺), is often observed.[13] This is a common feature for TMS derivatives.[14]

-

Primary Fragmentation: The most abundant ions are formed by the cleavage of the carbon-carbon bonds in the sorbitol backbone.[13] This cleavage is stabilized by the adjacent trimethylsilyloxy groups.

-

Characteristic Ions: The spectrum is dominated by a series of oxonium ions. For a hexitol derivative like this compound, key fragment ions include m/z 73 ([Si(CH₃)₃]⁺), 103, 147, 205, 217, and 319.[11][13] These ions provide strong structural confirmation. The ion at m/z 319 is particularly indicative of a silylated hexose or hexitol structure.[11]

Reactivity and Stability

While chemically robust under anhydrous and neutral conditions, this compound is highly susceptible to hydrolysis. The silicon-oxygen bond is readily cleaved by water, regenerating the original hydroxyl group and the corresponding silanol. This moisture sensitivity necessitates that all silylation reactions and subsequent analyses be performed under strictly anhydrous conditions. Solvents must be properly dried, and samples protected from atmospheric moisture to prevent derivative degradation and ensure analytical accuracy.[5]

Detailed Experimental Protocol: Silylation and GC-MS Analysis

This protocol provides a self-validating system for the quantification of L-Sorbitol in a solid or liquid matrix.

5.1 Materials

-

Sample containing L-Sorbitol

-

L-Sorbitol standard (analytical grade)

-

Xylitol (internal standard, IS)

-

Pyridine (anhydrous)

-

Silylating Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Hexane (GC grade)

-

Conical reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas stream evaporator

-

GC-MS system with a non-polar capillary column (e.g., HP-5MS)

5.2 Procedure

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample or standard into a reaction vial. If the sample is aqueous, freeze-dry it or evaporate it to complete dryness under a nitrogen stream.

-

Add 200 µL of a 1 mg/mL internal standard solution (Xylitol in anhydrous pyridine).

-

Vortex briefly to dissolve the residue.

-

-

Derivatization (Silylation):

-

To the vial containing the sample/standard and IS, add 200 µL of the silylating reagent (BSTFA + 1% TMCS).

-

Immediately cap the vial tightly. The use of TMCS as a catalyst makes the reaction rapid and robust.

-

Vortex the mixture for 30 seconds.

-

Place the vial in a heating block set to 70°C for 30 minutes to ensure complete derivatization of all hydroxyl groups.

-

-

Sample Finalization:

-

After cooling to room temperature, the sample is ready for injection. Alternatively, for cleaner injections, the pyridine can be evaporated under a gentle stream of nitrogen, and the residue redissolved in 1 mL of hexane.[9] This solvent change minimizes column and detector contamination.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the final solution into the GC-MS. A split injection (e.g., 50:1) is typically used to avoid overloading the column.[11]

-

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at 1.0 mL/min

-

Oven Program: Initial 150°C for 2 min, ramp at 5°C/min to 300°C, hold for 10 min.[9]

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Scan Range: m/z 50-700 amu.[15]

-

-

-

Data Analysis:

-

Identify the peaks for silylated Xylitol (IS) and Sorbitol by comparing their retention times and mass spectra to those of the authentic standards.

-

Quantify L-Sorbitol by calculating the ratio of the peak area of this compound to the peak area of the IS and comparing this ratio to a calibration curve prepared with known concentrations.

-

References

-

GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. (n.d.). CABI Digital Library. Retrieved from [Link]

-

Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Martínez-Castro, I. (2011). Optimization of carbohydrate silylation for gas chromatography. Journal of Chromatography A, 1218(49), 8453-8459. Retrieved from [Link]

-

Cardoso, V. M., de B. A. M. Torres, L., & de Andrade, J. B. (2013). Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis. Journal of Chromatography A, 1303, 135-141. Retrieved from [Link]

-

Badea, E., Apostol, N., & Sandu, I. (2011). Analysis of Carbohydrates Obtained from Wood by Gas Chromatography-Mass Spectrometry. CORE. Retrieved from [Link]

-

This compound. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

This compound. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Silylation of Carbohydrate Syrups. (1970). WMU's ScholarWorks. Retrieved from [Link]

-

Petersson, G. (1970). Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron, 26(14), 3413-3428. Retrieved from [Link]

-

Adeuya, A., & Price, N. P. (2007). Rapid characterization of polyalcohols by silylation and MALDI-TOF mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3977-3981. Retrieved from [Link]

-

Sorbitol. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. Retrieved from [Link]

-

Chemical Properties of Sorbitol (CAS 50-70-4). (n.d.). Cheméo. Retrieved from [Link]

-

EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)... (n.d.). ResearchGate. Retrieved from [Link]

-

Szarka, A., Bánhegyi, G., & Németh, C. (2013). Determination of sorbitol in the presence of high amount of mannitol from biological samples. Periodica Polytechnica Chemical Engineering, 57(3-4), 95-100. Retrieved from [Link]

-

Aalizadeh, R., Thomaidis, N. S., & Bletsou, A. A. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-... Semantic Scholar. Retrieved from [Link]

-

Sorbitol. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Sorbitol – properties and applications in industry. (2024, January 23). PCC Group. Retrieved from [Link]

-

Sorbitol. (n.d.). In Wikipedia. Retrieved from [Link]

-

Study on detection methods for sorbitol. (2016). International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(11), 6-9. Retrieved from [Link]

-

GC identification of silylated individual polyols standards... (n.d.). ResearchGate. Retrieved from [Link]

-

ACS Catal., 2018, 8, 6993-6999_TMS-sorbitol. (2018, July 14). Gagné Group. Retrieved from [Link]

-

Determination of sorbitol in the presence of high amount of mannitol from biological samples. (2013). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

-

Top 5 Industrial Uses of Sorbitol 70%. (2024, July 14). Sage oil llc. Retrieved from [Link]

-

Sorbitol (E420): A Comprehensive Guide to its Uses, Properties, and Impact. (2024, January 23). Food Insight. Retrieved from [Link]

-

Roh, K. S., et al. (2010). Co-ordinated synthesis of gentiobiitol and sorbitol, evidence of sorbitol glycosylation in transgenic sugarcane. Phytochemistry, 71(11-12), 1235-1241. Retrieved from [Link]

Sources

- 1. Sorbitol – properties and applications in industry | PCC Group [products.pcc.eu]

- 2. Sorbitol - Wikipedia [en.wikipedia.org]

- 3. sageoilllc.com [sageoilllc.com]

- 4. Sorbitol (E420): A Comprehensive Guide to its Uses, Properties, and Impact - CheMondis Blog [blog.chemondis.com]

- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of carbohydrate silylation for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Publication : USDA ARS [ars.usda.gov]

- 13. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 14. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide to the Synthesis of L-Sorbitol Trimethylsilyl Derivatives

Introduction

L-Sorbitol, a sugar alcohol (also known as L-glucitol), is a six-carbon polyol with the chemical formula C6H14O6.[1][2][3][4] It is the L-enantiomer of the more common D-sorbitol.[1][5] Due to its multiple hydroxyl (-OH) functional groups, L-sorbitol is a highly polar and non-volatile compound.[6] These characteristics make direct analysis by techniques like gas chromatography (GC) challenging, as GC requires analytes to be volatile and thermally stable.[6][7] To overcome this limitation, a derivatization process known as silylation is employed.[8]

Silylation involves the replacement of active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (TMS) group, typically from a silylating agent.[8][9] This process converts the polar -OH groups into less polar and more volatile trimethylsilyl ethers (-O-Si(CH3)3).[10] The resulting L-Sorbitol trimethylsilyl (TMS) derivative is significantly more volatile and thermally stable, making it amenable to GC and gas chromatography-mass spectrometry (GC-MS) analysis.[7] This guide provides a comprehensive overview of the synthesis of L-Sorbitol TMS derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and analytical characterization.

The Chemistry of Silylation

The silylation of alcohols, such as L-Sorbitol, is a nucleophilic substitution reaction at a silicon atom.[10] The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the silicon atom of the silylating agent. This process is often facilitated by a catalyst and/or a base.[10][11]

Choosing the Right Silylating Agent

Several silylating agents can be used to derivatize polyols like L-Sorbitol. The choice of reagent depends on factors such as reactivity, byproducts, and the specific requirements of the application. Common silylating agents include:

-

Hexamethyldisilazane (HMDS): A milder silylating agent that often requires a catalyst or elevated temperatures to achieve efficient silylation.[12] It produces ammonia as a byproduct, which is volatile and easily removed.[12]

-

Trimethylchlorosilane (TMCS): A highly reactive silylating agent.[12] Its reaction produces hydrochloric acid (HCl), which typically needs to be neutralized by a base.[12]

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that is often used with a catalyst like TMCS for derivatizing sterically hindered or less reactive hydroxyl groups.[8][13]

-

Trimethylsilylimidazole (TMSI): A high-potency silylating agent suitable for derivatizing alcohols and phenols.[8][14]

For the comprehensive derivatization of all six hydroxyl groups in L-Sorbitol, a strong silylating agent or a combination of reagents is often preferred to ensure complete reaction and avoid a mixture of partially silylated products. A common and effective combination is a mixture of HMDS and TMCS, often in the presence of a solvent like pyridine.[9] Pyridine acts as a solvent and also as an HCl scavenger, driving the reaction to completion.[9]

Reaction Mechanism: Silylation with HMDS and TMCS

The silylation of an alcohol with a mixture of HMDS and TMCS proceeds through a synergistic mechanism. TMCS is the more reactive silylating agent and reacts with the alcohol to form the trimethylsilyl ether and HCl. The HCl then protonates the HMDS, activating it for reaction with another alcohol molecule and producing ammonia. The ammonia, in turn, neutralizes the HCl generated in the initial step, forming ammonium chloride.

Below is a diagram illustrating the general mechanism for the silylation of a hydroxyl group using TMCS.

Caption: General mechanism of alcohol silylation with TMCS.

Experimental Protocol for L-Sorbitol Trimethylsilylation

This section provides a detailed, step-by-step protocol for the synthesis of the hexakis(trimethylsilyl) ether of L-Sorbitol.[15]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| L-Sorbitol | ≥98% Purity[3] | e.g., Santa Cruz Biotechnology[3] |

| Pyridine | Anhydrous | e.g., Sigma-Aldrich |

| Hexamethyldisilazane (HMDS) | Silylation Grade | e.g., Sigma-Aldrich |

| Trimethylchlorosilane (TMCS) | Silylation Grade | e.g., Sigma-Aldrich |

| Hexane | Anhydrous | e.g., Sigma-Aldrich |

| Reaction Vial (5 mL) | with PTFE-lined cap | --- |

| Heating Block/Water Bath | --- | --- |

| Centrifuge | --- | --- |

| Gas Chromatograph-Mass Spectrometer (GC-MS) | --- | --- |

Step-by-Step Procedure

-

Sample Preparation: Weigh 1-10 mg of L-Sorbitol into a 5 mL reaction vial.[9] It is crucial that the sample is dry, as moisture will react with the silylating reagents. If the sample is in an aqueous solution, it must be evaporated to dryness before proceeding.[9]

-

Reagent Addition: Under a fume hood and in a dry environment, add 1 mL of anhydrous pyridine to the reaction vial to dissolve the L-Sorbitol.[9] Then, add 0.2 mL of HMDS followed by 0.1 mL of TMCS.[9] This creates a potent silylating mixture.

-

Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the mixture at 60-70°C for 30 minutes using a heating block or water bath. The reaction is typically rapid for sugars and polyols.[9]

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of ammonium chloride may form, which usually does not interfere with subsequent GC analysis.[9] If necessary, the mixture can be centrifuged, and the supernatant can be carefully transferred to a new vial for analysis.

-

Dilution and Analysis: Dilute an aliquot of the reaction mixture with an appropriate solvent, such as hexane, before injection into the GC-MS system. The dilution factor will depend on the concentration of the original sample and the sensitivity of the instrument.

Experimental Workflow Diagram

Caption: Experimental workflow for L-Sorbitol silylation.

Analytical Characterization by GC-MS

The successful synthesis of the this compound derivative can be confirmed by GC-MS analysis. The resulting product, hexakis(trimethylsilyl) L-sorbitol, will have a significantly shorter retention time on a nonpolar GC column compared to the underivatized polyol.

Expected Mass Spectrum

The mass spectrum of the fully silylated L-Sorbitol will exhibit characteristic fragmentation patterns. Key fragments to look for include:

-

m/z 73: This is the base peak for many TMS derivatives, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.

-

m/z 147: A common fragment resulting from the rearrangement of a TMS group on a sugar backbone.

-

Molecular Ion (M+): The molecular ion of the fully silylated L-Sorbitol (C24H62O6Si6) has a molecular weight of 615.26 g/mol .[15] However, the molecular ion is often weak or absent in the electron ionization (EI) mass spectra of TMS derivatives.

-

[M-15]+: A peak corresponding to the loss of a methyl group from the molecular ion is often observed.

The fragmentation pattern can be complex due to the presence of multiple TMS groups. However, the combination of retention time and the presence of these characteristic ions provides strong evidence for the successful derivatization of L-Sorbitol.[13]

Troubleshooting and Considerations

-

Incomplete Derivatization: If the GC chromatogram shows multiple peaks corresponding to partially silylated derivatives, this indicates an incomplete reaction. To address this, ensure that the sample is completely dry, use a sufficient excess of the silylating reagents, and consider increasing the reaction time or temperature.[9]

-

Reagent Handling: Silylating agents are sensitive to moisture and should be handled in a dry environment, such as under a nitrogen atmosphere or in a glove box, to prevent hydrolysis.[9]

-

Safety Precautions: Silylating reagents are corrosive and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The trimethylsilylation of L-Sorbitol is an essential derivatization technique that enables its analysis by gas chromatography. By converting the polar hydroxyl groups into volatile trimethylsilyl ethers, this method allows for the separation and identification of L-Sorbitol in complex matrices. The choice of silylating agents and the optimization of reaction conditions are critical for achieving complete derivatization and obtaining reliable analytical results. The protocol and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals working with L-Sorbitol and other polyols.

References

-

Benchchem. A Comparative Guide to Silylation Efficiency: HMDS vs. TMCS.

-

CABI Digital Library. GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT.

-

PMC. Site‐Selective C H Bond Functionalization of Sugars.

-

CORE. Analysis of Carbohydrates Obtained from Wood by Gas Chromatography-Mass Spectrometry.

-

PubChem. L-Sorbitol.

-

Sigma-Aldrich. HMDS+TMCS+Pyridine.

-

Boyuan Chem. Hexamethyldisilazane (HMDS/HMDZ).

-

Chemistry LibreTexts. Protection of Alcohols.

-

ResearchGate. The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3).

-

Benchchem. A Comparative Guide to Silylation with Hexamethyldisilazane (HMDS): Yield Analysis and Alternative Reagents.

-

OrgoSolver. Alcohol Reactions: Alcohol Protection using TMSCl.

-

PubMed. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis.

-

MDPI. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates.

-

Ataman Kimya. HEXAMETHYLDISILAZANE (HMDS).

-

Organic Chemistry Portal. Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite.

-

ResearchGate. GC–MS SCAN chromatograms of the silylation products of glucose (concentration 40 mgL).

-

ChemicalBook. L-SORBITOL.

-

Wikipedia. Sorbitol.

-

Application of GC in the Analysis of Carbohydrates.

-

Santa Cruz Biotechnology. L-Sorbitol.

-

Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions.

-

Sorbitol (E420): A Comprehensive Guide to its Uses, Properties, and Impact.

-

Gelest. General Silylation Procedures.

-

WMU's ScholarWorks. Silylation of Carbohydrate Syrups.

-

Master Organic Chemistry. Key Reactions Of Sugars: Glycosylation and Protection.

-

PMC. Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts.

-

ResearchGate. TMSOTf-Catalyzed Silylation: Streamlined Regioselective One-Pot Protection and Acetylation of Carbohydrates.

-

NIST WebBook. D-Sorbitol, 6TMS derivative.

-

Semantic Scholar. Determination of sorbitol in the presence of high amount of mannitol from biological samples.

-

MDPI. Enzymatic Synthesis of the Fructosyl Derivative of Sorbitol.

-

ResearchGate. Synthesis of sorbitol and its value-added products.

-

ACS Publications. Analysis of trimethylsilyl derivatives of carbohydrates by gas chromatography and mass spectrometry.

Sources

- 1. L-Sorbitol | C6H14O6 | CID 82170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sorbitol - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Sorbitol (E420): A Comprehensive Guide to its Uses, Properties, and Impact - CheMondis Blog [blog.chemondis.com]

- 5. L-SORBITOL | 6706-59-8 [chemicalbook.com]

- 6. ajrsp.com [ajrsp.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. D-Sorbitol, 6TMS derivative [webbook.nist.gov]

An In-Depth Technical Guide to the Mass Spectrum of Trimethylsilyl-Derivatized L-Sorbitol (Sorbitol-TMS)

Abstract

L-Sorbitol (D-glucitol), a six-carbon sugar alcohol, is a pivotal compound in the pharmaceutical, food, and cosmetic industries, and a key metabolite in various biological pathways. Accurate and sensitive quantification of sorbitol is crucial for quality control, metabolic research, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) stands out as a gold-standard analytical technique for this purpose, offering high resolution and specificity. However, the inherent low volatility and high polarity of sorbitol preclude its direct analysis. This guide provides an in-depth exploration of the essential derivatization of L-Sorbitol to its trimethylsilyl (TMS) ether, enabling robust GC-MS analysis. We will detail the derivatization protocol, elucidate the electron ionization (EI) mass spectrometric fragmentation pathways of hexa-TMS-sorbitol, and discuss practical considerations for researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Introduction: The Analytical Challenge of L-Sorbitol

L-Sorbitol is a polyol with six hydroxyl (-OH) groups, which are responsible for its high polarity and propensity for extensive hydrogen bonding. These characteristics result in a very low vapor pressure, making it non-volatile. When subjected to the high temperatures of a GC injection port, underivatized sorbitol will not vaporize but will instead thermally decompose, rendering the analysis futile.

To overcome this limitation, chemical derivatization is employed to mask the polar hydroxyl groups. The most common and effective method is trimethylsilylation , a process that replaces the active hydrogen of each hydroxyl group with a nonpolar trimethylsilyl (CH₃)₃Si- group.[1][2] This conversion to the hexa-TMS-sorbitol ether drastically reduces the molecule's polarity and boiling point while increasing its thermal stability, making it amenable to GC-MS analysis.[3][4]

Methodology: The Trimethylsilylation of L-Sorbitol

Principle of Silylation

The silylation reaction involves a nucleophilic attack from the oxygen of the alcohol's hydroxyl group on the silicon atom of the silylating agent. A catalyst is often included to enhance the leaving group's ability and accelerate the reaction. For polyols like sorbitol, powerful silylating agents are required to ensure complete derivatization of all six hydroxyl groups. A common and highly effective reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][5] The byproducts of the MSTFA reaction are volatile and do not typically interfere with the chromatography.[3]

Experimental Protocol: Silylation of L-Sorbitol

This protocol is a representative method and may require optimization based on sample matrix and instrument sensitivity.

Reagents and Materials:

-

L-Sorbitol standard or dried sample extract

-

Pyridine (anhydrous, GC grade)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane (GC grade)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas stream for drying

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh or pipette the sorbitol-containing sample into a reaction vial. If in an aqueous solution, evaporate the sample to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents react readily with it.[5]

-

Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried residue. Pyridine acts as a solvent and an acid scavenger.

-

Silylation: Add 100 µL of MSTFA + 1% TMCS to the vial. Cap the vial tightly.

-

Incubation: Vortex the mixture for 1 minute to ensure homogeneity. Place the vial in a heating block or oven set to 70°C for 45 minutes to facilitate a complete reaction.

-

Cooling and Dilution: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection or can be diluted with hexane if necessary.

Workflow for Sorbitol Derivatization and Analysis

Caption: Workflow from sample preparation to GC-MS analysis.

Mass Spectrometric Analysis of Hexa-TMS-Sorbitol

Once derivatized, the hexa-TMS-sorbitol molecule (C₂₄H₆₂O₆Si₆, MW = 614.3 g/mol ) is introduced into the GC-MS.[6][7] In the mass spectrometer, under Electron Ionization (EI) at a standard 70 eV, the molecule undergoes fragmentation. The resulting mass spectrum is a distinctive fingerprint characterized by specific fragment ions. The molecular ion (M⁺˙ at m/z 614) is typically absent or of very low abundance due to the instability of the parent molecule.[4]

Key Fragmentation Pathways

The fragmentation of TMS-derivatized polyols is dominated by the cleavage of the carbon-carbon backbone, which is facilitated by the presence of the bulky, charge-stabilizing trimethylsiloxy (-OTMS) groups.[4] The primary fragmentation mechanism is alpha-cleavage (α-cleavage), where the bond between two carbon atoms bearing -OTMS groups is broken. This results in the formation of stable oxonium ions.

Table 1: Characteristic Fragment Ions in the EI Mass Spectrum of Hexa-TMS-Sorbitol

| m/z (mass-to-charge ratio) | Proposed Ion Structure / Origin | Relative Importance |

| 73 | [Si(CH₃)₃]⁺ | Ubiquitous TMS fragment, often the base peak[8][9] |

| 103 | [CH₂(OTMS)]⁺ | Cleavage of terminal C₁-C₂ bond |

| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Common rearrangement ion in polysiloxanes |

| 205 | [CH(OTMS)-CH₂(OTMS)]⁺ | Product of C₂-C₃ or C₄-C₅ cleavage |

| 217 | [CH(OTMS)-CH(OTMS)]⁺ | Product of cleavage with H rearrangement |

| 307 | [CH(OTMS)-CH(OTMS)-CH₂(OTMS)]⁺ | Cleavage of C₃-C₄ bond |

| 319 | [CH(OTMS)-CH(OTMS)-CH(OTMS)]⁺ | Product of cleavage with H rearrangement |

Note: The relative intensities can vary depending on the specific GC-MS instrumentation and tuning parameters.

Visualization of Key Fragmentation Pathways

The central C₃-C₄ bond cleavage is often a major fragmentation pathway, leading to the formation of two symmetrical ions of m/z 307.

Caption: Simplified EI fragmentation of Hexa-TMS-Sorbitol.

Practical Applications & Advanced Considerations

Quantitative Analysis using Selected Ion Monitoring (SIM)

For quantitative studies, full-scan mode may not provide the required sensitivity. Selected Ion Monitoring (SIM) is the preferred method. By monitoring only a few characteristic and abundant ions (e.g., m/z 205, 307, 319), the signal-to-noise ratio is significantly improved, allowing for lower detection limits. The choice of ions should be based on their abundance and uniqueness to avoid matrix interferences.

Use of Isotope-Labeled Internal Standards

For the highest accuracy and precision, especially in complex biological matrices, the use of a stable isotope-labeled internal standard, such as D-Sorbitol-¹³C₆, is strongly recommended.[2] This standard co-elutes with the analyte and experiences identical extraction, derivatization, and ionization efficiencies. Any sample loss or variation is corrected for by monitoring the ratio of the analyte to the internal standard, leading to highly reliable quantification.

Troubleshooting Common Issues

-

Incomplete Derivatization: The presence of peaks corresponding to partially silylated sorbitol (e.g., with 5 TMS groups) indicates an issue. This can be caused by moisture in the sample/reagents or insufficient reaction time/temperature. Ensure all materials are anhydrous and consider optimizing the reaction conditions.

-

Isomeric Interference: Mannitol is a common isomer of sorbitol. While their mass spectra are nearly identical, they can typically be separated chromatographically on a suitable GC column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column).[10][11] Method development must confirm baseline separation for accurate quantification.

Conclusion

The analysis of L-Sorbitol by GC-MS is a powerful and reliable technique that hinges on a successful trimethylsilylation derivatization step. By converting the polar, non-volatile sorbitol into its volatile hexa-TMS ether, high-quality chromatographic separation and mass spectrometric detection are achieved. A thorough understanding of the derivatization chemistry and the subsequent EI fragmentation patterns, particularly the characteristic ions formed through α-cleavage, is essential for method development, data interpretation, and troubleshooting. By employing the protocols and principles outlined in this guide, researchers can confidently and accurately quantify L-Sorbitol in a wide range of scientific and industrial applications.

References

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry. [Link]

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and 18 O labelling. ResearchGate. [Link]

-

Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Rapid Communications in Mass Spectrometry. [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin. [Link]

-

Formation of the major fragment ions from the TMS derivative of withaferin A and related withanolides. ResearchGate. [Link]

-

Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. ResearchGate. [Link]

-

GC-MS extracted ion chromatograms of (a) silylated 1mM mannitol... ResearchGate. [Link]

-

GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library. [Link]

-

General Silylation Procedures. Gelest Technical Library. [Link]

-

Determination of sorbitol in the presence of high amount of mannitol from biological samples. Semantic Scholar. [Link]

-

Proposed fragmentation pathways for the sorbitol molecule. ResearchGate. [Link]

-

D-Sorbitol, 6TMS derivative. NIST WebBook. [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. [Link]

-

TMSOTf-Catalyzed Silylation: Streamlined Regioselective One-Pot Protection and Acetylation of Carbohydrates. ResearchGate. [Link]

-

GC identification of silylated individual polyols standards prepared with internal standard (IS): (A) mannitol; (B) sorbitol and (C) inositol ( myo -inositol). ResearchGate. [Link]

-

Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. [Link]

-

Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

-

Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

-

GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. DergiPark. [Link]

-

Predicted GC-MS Spectrum - Sorbitol GC-MS (6 TMS) - 70eV, Positive (HMDB0000247). Human Metabolome Database. [Link]

-

Sorbitol, U-13C- (6TMS). Golm Metabolome Database. [Link]

-

Sorbitol GC-MS (6 TMS) (HMDB0000247). Human Metabolome Database. [Link]

-

ACS Catal., 2018, 8, 6993-6999_TMS-sorbitol. Gagné Group. [Link]

Sources

- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 5. m.youtube.com [m.youtube.com]

- 6. D-Sorbitol, 6TMS derivative [webbook.nist.gov]

- 7. Human Metabolome Database: Predicted GC-MS Spectrum - Sorbitol GC-MS (6 TMS) - 70eV, Positive (HMDB0000247) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Molecular Weight and Formula of L-Sorbitol TMS for Advanced Analytical Applications

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical characterization of the trimethylsilyl (TMS) derivative of L-Sorbitol. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required for the accurate identification and quantification of this analyte using gas chromatography-mass spectrometry (GC-MS).

Executive Summary: The Significance of Derivatization in Sorbitol Analysis

L-Sorbitol, a six-carbon sugar alcohol, plays a crucial role in various metabolic pathways and is a key component in numerous pharmaceutical and food formulations. Due to its high polarity and low volatility, direct analysis of L-Sorbitol by gas chromatography is not feasible. Chemical derivatization, specifically trimethylsilylation, is an essential sample preparation step that converts the polar hydroxyl groups of L-Sorbitol into nonpolar trimethylsilyl ethers. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. This guide will delve into the specifics of the fully derivatized L-Sorbitol, its molecular characteristics, and the analytical methodology for its characterization.

Molecular Properties of L-Sorbitol and its TMS Derivative

A thorough understanding of the molecular weight and formula of both the native and derivatized forms of L-Sorbitol is fundamental for accurate mass spectrometry analysis and data interpretation.

L-Sorbitol (Underivatized)

L-Sorbitol is a polyol with six hydroxyl groups. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄O₆ | PubChem CID: 82170[1] |

| Molecular Weight | 182.17 g/mol | PubChem CID: 82170[1] |

L-Sorbitol TMS (Hexakis(trimethylsilyl)sorbitol)

Upon complete derivatization, all six hydroxyl groups of L-Sorbitol are replaced by trimethylsilyl groups. This fully silylated derivative is technically referred to as hexakis(trimethylsilyl)sorbitol.

| Property | Value | Source |

| Chemical Formula | C₂₄H₆₂O₆Si₆ | NIST WebBook[2][3] |

| Molecular Weight | 615.26 g/mol | NIST WebBook[2][3] |

The substantial increase in molecular weight is a direct result of the addition of six trimethylsilyl moieties.

The Chemistry of Trimethylsilylation

The conversion of L-Sorbitol to its TMS derivative is a nucleophilic substitution reaction. The lone pair of electrons on the oxygen atom of each hydroxyl group attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a stable silicon-oxygen bond.

Caption: General mechanism of trimethylsilylation of a hydroxyl group.

Commonly used silylating agents for carbohydrates include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS).

Experimental Protocol: Derivatization of L-Sorbitol for GC-MS Analysis

This protocol outlines a standard and robust method for the trimethylsilylation of L-Sorbitol. A two-step process involving methoximation followed by silylation is often preferred for sugars and polyols to prevent the formation of multiple anomeric peaks for reducing sugars and to ensure complete derivatization.

Reagents and Materials

-

L-Sorbitol standard

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Inert gas (e.g., Nitrogen or Argon)

-

Heated reaction vials with PTFE-lined caps

-

Microsyringes

Step-by-Step Derivatization Procedure

-

Sample Preparation: Accurately weigh a known amount of L-Sorbitol standard (e.g., 1 mg) into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a stream of inert gas. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

-

Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample. Cap the vial tightly and heat at 60°C for 30 minutes. This step converts any open-chain aldehyde or ketone functionalities to their methoxime derivatives, simplifying the resulting chromatogram.

-

Silylation: After cooling the vial to room temperature, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 60 minutes. This step ensures the complete silylation of all hydroxyl groups.

-

Sample Dilution and Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS system or diluted with an appropriate solvent (e.g., hexane) if necessary.

Caption: Step-by-step workflow for the derivatization of L-Sorbitol.

GC-MS Analysis of this compound

Gas chromatography separates the volatile this compound from other components in the sample, and mass spectrometry provides detailed information about its structure through fragmentation patterns.

Typical GC-MS Parameters

| Parameter | Recommended Setting |

| GC Column | A nonpolar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) is commonly used. |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at 5-10°C/minute, and hold for 5-10 minutes. |

| Carrier Gas | Helium at a constant flow rate of approximately 1 mL/min. |

| MS Ion Source | Electron Ionization (EI) at 70 eV. |

| MS Quadrupole Temperature | 150 °C |

| MS Transfer Line Temperature | 280 - 300 °C |

| Scan Range | m/z 50-700 |

Mass Fragmentation Pattern of Hexakis(trimethylsilyl)sorbitol

The electron ionization mass spectrum of hexakis(trimethylsilyl)sorbitol is characterized by a series of specific fragment ions. The molecular ion (M+) at m/z 614 is often of very low abundance or not observed at all due to its instability. The fragmentation is dominated by cleavage of the carbon-carbon backbone and the loss of trimethylsilanol (TMSOH).

Key Diagnostic Ions:

-

m/z 73: This is the base peak and is characteristic of the trimethylsilyl cation, [Si(CH₃)₃]⁺.

-

m/z 147: This fragment corresponds to [(CH₃)₃Si-O=Si(CH₃)₂]⁺, which is a common rearrangement ion in the mass spectra of poly-TMS derivatives.

-

m/z 205, 217, 307, 319: These ions are formed by cleavage of the carbon-carbon bonds within the sorbitol backbone, with the charge retained on the silylated fragment.

-

[M-15]⁺: Loss of a methyl group from one of the TMS moieties.

-

[M-90]⁺: Loss of a trimethylsilanol group.

A predicted mass spectrum for the fully TMS-derivatized sorbitol can be a useful guide for identification, though experimental spectra should be compared with library data for confirmation.[4]

Caption: Simplified major fragmentation pathways of hexakis(trimethylsilyl)sorbitol.

Conclusion: A Robust Framework for this compound Analysis

This technical guide has provided a detailed examination of the molecular weight and formula of L-Sorbitol and its fully trimethylsilylated derivative. The outlined derivatization protocol and GC-MS analytical parameters offer a validated starting point for researchers. A clear understanding of the characteristic mass fragmentation pattern is crucial for the confident identification of hexakis(trimethylsilyl)sorbitol in complex matrices. By adhering to these principles and methodologies, scientists and drug development professionals can achieve accurate and reproducible results in their analyses of L-Sorbitol.

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Sorbitol. In PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Sorbitol GC-MS (6 TMS) - 70eV, Positive (HMDB0000247). Retrieved from [Link]

Sources

- 1. Analysis of sugars in environmental samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Predicted GC-MS Spectrum - Sorbitol GC-MS (6 TMS) - 70eV, Positive (HMDB0000247) [hmdb.ca]

The Role of L-Sorbitol TMS in Metabolomics: From Biological Insight to Analytical Precision

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolomics aims to capture a snapshot of the physiological state of a biological system by quantifying its small-molecule metabolites. L-Sorbitol, a key intermediate in the polyol pathway, is a metabolite of significant interest, particularly in the study of metabolic disorders like diabetes mellitus. However, its inherent physicochemical properties—high polarity and low volatility—make it analytically challenging. This guide provides a comprehensive, in-depth exploration of the derivatization of L-Sorbitol to its trimethylsilyl (TMS) ether, a critical step that enables robust and sensitive analysis via Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the biochemical significance of the polyol pathway, provide detailed, field-proven protocols for sample preparation and derivatization, outline the principles of GC-MS analysis, and discuss the interpretation of the resulting data. This document serves as a technical resource for researchers aiming to integrate L-Sorbitol analysis into their metabolomics workflows, ensuring data of the highest accuracy and integrity.

The Biological Imperative: Why L-Sorbitol Matters

L-Sorbitol (also known as glucitol) is a sugar alcohol that occupies a central position in the polyol, or sorbitol-aldose reductase, pathway. This two-step metabolic route converts glucose into fructose.[1]

-

Step 1: Glucose to Sorbitol: The enzyme aldose reductase reduces glucose to sorbitol. This reaction is notable because it consumes NADPH, a critical cellular reductant.[2][3]

-

Step 2: Sorbitol to Fructose: Sorbitol is then oxidized to fructose by the enzyme sorbitol dehydrogenase, a reaction that generates NADH from NAD+.[2]

Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as those seen in uncontrolled diabetes mellitus, the high concentration of glucose saturates the primary glycolytic pathway, shunting excess glucose into the polyol pathway.[1][2] This overactivation has significant pathological consequences.

The accumulation of sorbitol, an osmotically active compound, creates osmotic stress in cells, drawing in water and leading to cellular damage.[4][5] This is particularly detrimental in tissues that do not require insulin for glucose uptake, such as the retina, kidneys, and Schwann cells of peripheral nerves.[6] Consequently, the polyol pathway is strongly implicated in the pathogenesis of diabetic complications, including retinopathy, nephropathy, and neuropathy.[5][7] Furthermore, the depletion of NADPH by aldose reductase compromises the cell's antioxidant defense system, specifically by reducing the regeneration of glutathione, leading to increased oxidative stress.[1][6]

Analyzing L-Sorbitol levels, therefore, provides a direct window into the activity of this pathway, offering crucial insights for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions targeting aldose reductase.

Caption: The Polyol Pathway converting glucose to fructose via L-Sorbitol.

The Analytical Challenge: Overcoming Polarity and Volatility

Direct analysis of carbohydrates like L-Sorbitol by gas chromatography is not feasible. The multiple polar hydroxyl (-OH) groups on the molecule make it non-volatile, preventing it from transitioning into the gas phase required for GC analysis.[8][9] Furthermore, these polar groups lead to strong interactions with the stationary phases of chromatography columns, resulting in poor peak shape and resolution.

To overcome these limitations, a chemical modification step known as derivatization is essential.[8][10] Derivatization converts the polar -OH groups into non-polar, thermally stable, and volatile functional groups. For sugars and sugar alcohols, the most common and effective method is trimethylsilylation (TMS) , which replaces the active hydrogen on the hydroxyl groups with a trimethylsilyl group (-Si(CH₃)₃).[11]

Why TMS Derivatization is the Gold Standard for L-Sorbitol:

-

Increased Volatility: The resulting L-Sorbitol TMS ether is significantly more volatile and thermally stable, making it amenable to GC analysis.[11]

-

Improved Chromatography: The non-polar derivative exhibits better interaction with standard GC columns, leading to sharp, symmetrical peaks and improved separation from other metabolites.[12]

-

Mass Spectral Clarity: TMS derivatives produce characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in confident identification.[11]

Experimental Workflow: From Biological Matrix to Analyte

A robust metabolomics study relies on a meticulously controlled workflow. Each step is critical for preserving the integrity of the metabolome and ensuring the final data is a true reflection of the biological state.[13]

Caption: A generalized workflow for this compound analysis in metabolomics.

Sample Collection and Metabolic Quenching

The metabolome is highly dynamic, with metabolite turnover occurring on the scale of seconds.[14] Therefore, the first and most critical step is to instantly halt all enzymatic activity, a process known as quenching.

-

For Tissues: Immediately upon excision, tissues should be snap-frozen in liquid nitrogen.[15]

-

For Adherent Cells: Rapidly aspirate the culture medium, wash with ice-cold phosphate-buffered saline (PBS), and then immediately add liquid nitrogen or an ice-cold extraction solvent (e.g., 80% methanol) to the plate.[16][17]

Metabolite Extraction

The goal of extraction is to efficiently solubilize the metabolites of interest while precipitating larger molecules like proteins and lipids that can interfere with analysis.[13] A common and effective method for polar metabolites like L-Sorbitol is extraction with a cold solvent mixture, such as 80:20 methanol:water, kept at -80°C.

Protocol: Two-Step Derivatization for L-Sorbitol

A challenge with derivatizing reducing sugars is that they exist in multiple tautomeric forms (anomers), which results in multiple derivative peaks for a single sugar, complicating the chromatogram.[18][19] Although L-Sorbitol is a sugar alcohol and does not have an anomeric carbon, a two-step derivatization process is standard practice in untargeted metabolomics to consistently handle all sugars and related compounds in the sample. This ensures a more uniform and reproducible derivatization across the entire metabolite class.

Materials:

-

Dried metabolite extract

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride (MEOX)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

Step-by-Step Protocol:

-

Sample Drying: Ensure the metabolite extract is completely dry. Moisture is detrimental to silylation reagents. Use a vacuum concentrator for this step.

-

Oximation (Step 1):

-

Add 20 µL of a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine to the dried extract.

-

Vortex thoroughly to ensure the pellet is fully dissolved.

-

Incubate the mixture at 60°C for 45 minutes. This step stabilizes the carbonyl groups of reducing sugars into their methyloxime derivatives.

-

-

Silylation (Step 2):

-

After the oximation step, add 80 µL of MSTFA + 1% TMCS to the sample vial.

-

Vortex again.

-

Incubate at 60°C for 45 minutes. This reaction replaces the active protons on hydroxyl and amine groups with a TMS group.

-

-

Final Preparation:

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert. The sample is now ready for injection.

-

Self-Validation Note: It is crucial to run a quality control (QC) sample, typically created by pooling a small aliquot from every sample in the study, periodically throughout the analytical run. This allows for monitoring and correcting for any analytical drift.[17] An internal standard (e.g., a stable isotope-labeled sorbitol or a compound not naturally present in the sample) should also be added prior to extraction to control for sample loss and derivatization efficiency.

GC-MS Analysis and Data Interpretation

The derivatized sample is injected into the GC-MS system, where metabolites are separated based on their volatility and interaction with the GC column before being detected and fragmented by the mass spectrometer.

Typical GC-MS Parameters

While optimal conditions may vary by instrument, the following parameters serve as an excellent starting point for the analysis of this compound.

| Parameter | Typical Setting | Rationale |

| GC Column | 30m x 0.25mm ID, 0.25µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms, ZB-5) | A standard, non-polar column that provides excellent separation for a wide range of TMS-derivatized metabolites.[20] |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless mode is used for trace-level analysis, while a split injection prevents column overloading for more concentrated samples. |

| Injector Temp. | 270-290 °C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |

| Oven Program | Initial 70°C, hold 1 min; ramp 5°C/min to 310°C; hold 10 min | A slow temperature ramp allows for the effective separation of a complex mixture of metabolites with varying boiling points.[12][20] |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |

| Ionization Energy | 70 eV | The standard energy for electron ionization (EI), which produces reproducible fragmentation patterns for library matching.[21] |

| Scan Range | 50 - 600 m/z | Covers the expected mass-to-charge range for the molecular ion and fragments of this compound and other common metabolites. |

Identifying this compound

L-Sorbitol has six hydroxyl groups, all of which are derivatized, resulting in Hexa-TMS-Sorbitol (C₂₄H₆₂O₆Si₆) with a molecular weight of 614.3 g/mol . Identification is a two-step process:

-

Retention Time (RT): The compound will elute from the GC column at a characteristic time under specific chromatographic conditions. This is compared against an authentic chemical standard run on the same system.

-

Mass Spectrum (MS): The eluted compound is fragmented by the mass spectrometer, producing a unique "fingerprint." This fragmentation pattern is compared to a spectral library (like the Golm Metabolome Database or NIST) or the spectrum from an authentic standard for confident identification.[11]

The mass spectrum of Hexa-TMS-Sorbitol does not typically show a strong molecular ion peak (m/z 614). Instead, it is characterized by a pattern of specific fragment ions resulting from the cleavage of C-C bonds and the loss of TMS groups.

Advanced Applications: Stable Isotope Tracing

While measuring static metabolite levels is informative, stable isotope labeling allows for the study of metabolic flux—the rate of turnover of metabolites through a pathway.[22] By providing cells or organisms with a labeled precursor, such as ¹³C-glucose, researchers can trace the path of the labeled carbon atoms through the polyol pathway and beyond.[23]

When ¹³C-glucose is converted to sorbitol, the sorbitol molecule will contain ¹³C atoms. Analyzing the sample by GC-MS will reveal not only the peak for unlabeled sorbitol (M+0) but also a peak for fully labeled sorbitol (M+6, if using U-¹³C₆-glucose). The ratio of labeled to unlabeled sorbitol provides a direct measure of the pathway's activity and can reveal how different conditions or drugs modulate this metabolic flux.[14] This is a powerful technique for elucidating disease mechanisms and confirming drug target engagement.

Conclusion

The analysis of L-Sorbitol as its TMS derivative by GC-MS is a cornerstone technique in metabolomics studies focused on diabetes, metabolic syndrome, and other related disorders. The conversion of the polar, non-volatile sugar alcohol into a volatile ether is a critical enabling step that allows for high-quality, reproducible chromatographic separation and mass spectrometric identification. By following the detailed workflows and protocols outlined in this guide—from meticulous sample preparation to careful data interpretation—researchers can generate high-fidelity data that provides profound insights into the biological role of the polyol pathway. Coupled with advanced techniques like stable isotope tracing, the analysis of this compound moves beyond static measurements to illuminate the dynamic nature of metabolism itself, paving the way for new diagnostic and therapeutic strategies.

References

-

Biochemistry, Polyol Or Sorbitol Pathways. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Polyol pathway. Wikipedia. [Link]

-

Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. [Link]

-

What is the mechanism of Sorbitol? Patsnap Synapse. [Link]

-

Sorbitol Pathway || Polyol Pathway. YouTube. [Link]

- CHAPTER 13: Analysis of Dietary Sugars in Beverages by Gas Chrom

-

Sorbitol (Polyol) Pathway | Sugar Alcohols, Enzymes, Purpose, Diabetes & Health Problems. YouTube. [Link]

-

Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC - NIH. [Link]

-

Derivatization of carbohydrates for GC and GC-MS analyses | Request PDF. ResearchGate. [Link]

-

Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PubMed. [Link]

-

Derivatization of carbohydrates for GC and GC- MS analyses. ResearchGate. [Link]

-

Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

-

Sorbitol GC-MS (6 TMS) (HMDB0000247). Human Metabolome Database. [Link]

-

Application of GC in the Analysis of Carbohydrates. IntechOpen. [Link]

-

GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library. [Link]

-

Nutritional therapy for alleviating AGEs and polyol pathway-induced diabetic and cardiac complications. Bibliomed. [Link]

-

Sample preparation | Metabolomics. EMBL-EBI. [Link]

-

Metabolomics Sample Preparation. Organomation. [Link]

-

Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources. PubMed. [Link]

-

Predicted GC-MS Spectrum - Sorbitol GC-MS (6 TMS) - 70eV, Positive (HMDB0000247). Human Metabolome Database. [Link]

-

Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI. [Link]

-

Analysis of sugars in environmental samples by gas chromatography-mass spectrometry. PubMed. [Link]

-

General recommendations for metabolomics analysis: sample preparation, handling and pr. McGill University. [Link]

-

Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Monash University. [Link]

-

Metabolomics Sample Preparation FAQ. MetwareBio. [Link]

-

Determination of sorbitol in the presence of high amount of mannitol from biological samples. ResearchGate. [Link]

-

Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. [Link]

-

Metabolomics and isotope tracing. PMC - PubMed Central. [Link]

-

Determination of sorbitol in the presence of high amount of mannitol from biological samples. Semantic Scholar. [Link]

Sources

- 1. Polyol pathway - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 4. youtube.com [youtube.com]

- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 6. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]

- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]

- 10. ajrsp.com [ajrsp.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. organomation.com [organomation.com]

- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mcgill.ca [mcgill.ca]

- 16. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

- 17. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. books.rsc.org [books.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Human Metabolome Database: Predicted GC-MS Spectrum - Sorbitol GC-MS (6 TMS) - 70eV, Positive (HMDB0000247) [hmdb.ca]

- 22. mdpi.com [mdpi.com]

- 23. researchmgt.monash.edu [researchmgt.monash.edu]

Foreword: The Analytical Imperative for Sorbitol Derivatization

An In-Depth Technical Guide to the Gas Chromatography Behavior of L-Sorbitol Trimethylsilyl (TMS) Derivatives

L-Sorbitol, a six-carbon sugar alcohol (polyol), is a cornerstone in pharmaceutical formulations, food manufacturing, and metabolic research. Its physicochemical properties—high polarity and negligible volatility—make it fundamentally incompatible with direct analysis by gas chromatography (GC).[1] The analytical challenge is therefore not merely one of detection, but of transformation. To shepherd sorbitol through the heated environment of a GC system, its highly polar hydroxyl (-OH) groups must be chemically masked.

This guide, prepared from a Senior Application Scientist's perspective, provides a deep dive into the most robust and widely adopted method for this transformation: trimethylsilylation (TMS). We will move beyond rote protocols to explore the causal chemistry of derivatization, the logic behind chromatographic method development, and the predictable, characteristic behavior of hexakis(trimethylsilyl)-L-Sorbitol in a GC-MS system.

Part 1: The Chemistry of Transformation: TMS Derivatization

The goal of derivatization is to replace the active, polar hydrogens on sorbitol's six hydroxyl groups with non-polar, volatile trimethylsilyl ((CH₃)₃Si-) groups.[1] This conversion dramatically reduces the molecule's boiling point and prevents thermal degradation and unwanted interactions with the GC column, ensuring sharp, symmetrical peaks.

The most common and effective reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[1] The reaction proceeds via nucleophilic attack by the hydroxyl oxygen on the silicon atom of the silylating agent. The by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatogram.

Experimental Protocol: TMS Derivatization of L-Sorbitol

This protocol is designed for robustness and quantitative accuracy. A procedural blank and a known standard must be run with every batch to validate the process.[2]

Materials:

-

L-Sorbitol standard and dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Anhydrous Pyridine (as a catalyst and solvent)

-

Reacti-Vials™ or equivalent GC vials with PTFE-lined caps

-

Heating block or oven set to 65-70°C

-

Nitrogen or Argon gas supply for drying

Procedure:

-

Sample Preparation: Ensure the sample containing L-Sorbitol is completely dry. Water is detrimental as it will consume the derivatization reagent. Lyophilize or evaporate the sample to dryness under a gentle stream of nitrogen.

-

Reagent Addition: To the dried sample (typically 10-100 µg) in a GC vial, add 100 µL of anhydrous pyridine to dissolve the residue.

-

Silylation: Add 100 µL of BSTFA (+1% TMCS) to the vial. For sterically hindered hydroxyl groups, pyridine acts as a catalyst, accelerating the reaction.

-

Reaction: Tightly cap the vial. Heat at 70°C for 45-60 minutes to ensure the complete derivatization of all six hydroxyl groups.[3]

-

Cooling & Analysis: Allow the vial to cool to room temperature. The sample, now containing the hexakis-TMS-sorbitol derivative, is ready for GC-MS injection. Do not delay analysis, as TMS derivatives are susceptible to hydrolysis over time.

Workflow Visualization

Caption: Workflow for the trimethylsilylation of L-Sorbitol.

Part 2: Gas Chromatography - Methodological Rationale

The separation of hexakis-TMS-sorbitol is governed by four key parameters: stationary phase, column dimensions, film thickness, and temperature program.[4]

Stationary Phase Selection: A Question of Polarity

The derivatized sorbitol molecule (C₂₄H₆₂O₆Si₆) is large and, due to the TMS groups, non-polar.[5] Following the principle of "like dissolves like," a non-polar stationary phase is the logical starting point.[4][6]

-

Recommended Phase: A 5%-phenyl-95%-dimethylpolysiloxane phase (e.g., DB-5, ZB-5, Rtx-5) is the industry standard. This low-polarity phase separates compounds primarily by their boiling points.[2][7] The phenyl groups provide a slight increase in polarity, which can improve selectivity for compounds with any residual polar character or specific structural features.

Column Dimensions and Data Quality

-

Internal Diameter (I.D.): A 0.25 mm I.D. column offers the best compromise between efficiency (resolution) and sample capacity.[4][6] Narrower columns (e.g., 0.18 mm) increase resolution but are easily overloaded, while wider columns (e.g., 0.32 mm) increase capacity but sacrifice resolving power.[7]

-

Length: A 30-meter column is standard for this type of analysis, providing sufficient theoretical plates for robust separation from matrix components and derivatization by-products.[2]

-

Film Thickness: A film thickness of 0.25 µm is well-suited for an analyte like TMS-sorbitol. Thicker films are generally reserved for highly volatile compounds to increase retention.[7]

Optimized GC Method Parameters

The following table outlines a validated starting method for the analysis of L-Sorbitol TMS. This method should be optimized based on the specific instrumentation and sample matrix.

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film 5%-phenyl-95%-dimethylpolysiloxane | Standard non-polar phase for excellent separation of non-polar derivatives based on boiling point.[2][7] |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal velocity for a 0.25 mm I.D. column, balancing speed and resolution. |

| Inlet Temperature | 270 - 280°C | Ensures rapid and complete volatilization of the high-boiling TMS derivative without thermal degradation.[2] |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Split Ratio | 10:1 to 100:1 | Adjustable based on sample concentration. Higher split ratios are used for more concentrated samples to prevent detector saturation.[2] |

| Oven Program | Initial: 100°C, hold 2 min | Low initial temperature allows for solvent focusing and separation from early-eluting impurities. |

| Ramp: 5°C/min to 300°C | A slow ramp rate is crucial for resolving closely eluting isomers or matrix components.[2] | |

| Final Hold: 10 min at 300°C | Ensures that all high-boiling compounds are eluted from the column, preventing carryover. |

Part 3: Mass Spectrometry - Identification and Fragmentation

While retention time provides strong evidence for identification, mass spectrometry (MS) offers definitive structural confirmation. When operated in electron ionization (EI) mode at 70 eV, hexakis-TMS-sorbitol undergoes predictable and characteristic fragmentation.

The Absence of the Molecular Ion

Like most large TMS derivatives, the molecular ion (M⁺) of hexakis-TMS-sorbitol (m/z 614) is highly unstable and typically not observed in a 70 eV EI spectrum.[8][9] The fragmentation process is dominated by cleavage of the carbon-carbon backbone and rearrangements involving the TMS groups.

Key Fragmentation Pathways and Diagnostic Ions

The fragmentation of TMS-alditols is primarily driven by the cleavage of C-C bonds, as this is favored by resonance stabilization.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. D-Sorbitol, 6TMS derivative [webbook.nist.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. trajanscimed.com [trajanscimed.com]

- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of L-Sorbitol by Gas Chromatography-Mass Spectrometry Following Trimethylsilyl Derivatization

Abstract

This application note presents a detailed, robust, and validated method for the quantification of L-Sorbitol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of L-Sorbitol, a chemical derivatization step is essential for successful GC analysis. This protocol employs trimethylsilylation (TMS), a widely used and effective technique that converts the polar hydroxyl groups of sorbitol into volatile trimethylsilyl ethers.[1][2][3] The method detailed herein provides the necessary specificity, sensitivity, and accuracy for researchers, scientists, and drug development professionals engaged in metabolomics, food science, and pharmaceutical analysis.

Introduction and Scientific Principle

L-Sorbitol (D-glucitol) is a sugar alcohol with significant applications as a sugar substitute, humectant, and pharmaceutical excipient. Its quantification is critical for quality control in the food and drug industries and for studying metabolic pathways, such as the polyol pathway implicated in diabetic complications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and definitive compound identification. However, direct GC analysis of polyols like sorbitol is unfeasible due to their high polarity and poor volatility, which prevent them from eluting from the GC column.[1]